An In-Depth Technical Guide to 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
An In-Depth Technical Guide to 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
CAS Number: 123792-59-6
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract
This technical guide provides a comprehensive overview of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, a heterocyclic compound of interest in medicinal and materials chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into the plausible and highly efficient three-component ring transformation (TCRT) synthesis, explore its expected chemical properties and reactivity based on its functional groups, and discuss its potential as a scaffold in drug discovery and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this and related molecular architectures.
Introduction: The Significance of Fused Pyridine Scaffolds
Fused pyridine ring systems are privileged structures in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. The introduction of a nitro group, as seen in 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, further enhances the chemical versatility of the scaffold. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions and a key building block for more complex molecules. This guide will provide a detailed exploration of this specific fused pyridine derivative, offering insights into its synthesis and potential utility.
Synthesis and Methodology: A Three-Component Approach
The most direct and efficient method for the synthesis of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is the three-component ring transformation (TCRT) reaction.[1][2] This powerful synthetic strategy allows for the construction of complex heterocyclic systems from simple, readily available starting materials in a single step.
The Three-Component Ring Transformation (TCRT)
The TCRT for the synthesis of the target compound involves the reaction of a dinitropyridone, cycloheptanone, and a nitrogen source, typically ammonia.[1][3] 1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for this reaction due to its electron-deficient nature and the presence of a good leaving group.[1][2]
DOT Diagram of the TCRT Reaction:
Caption: General scheme of the three-component synthesis.
Plausible Experimental Protocol
Materials:
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1-Methyl-3,5-dinitro-2-pyridone
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Cycloheptanone
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Ammonia (e.g., 7N solution in methanol)
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Methanol (Anhydrous)
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Autoclave
Procedure:
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To a solution of 1-methyl-3,5-dinitro-2-pyridone (1.0 eq) in anhydrous methanol, add cycloheptanone (2.0 eq).
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Add a solution of ammonia in methanol (20-140 eq) to the reaction mixture.
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Transfer the reaction mixture to a sealed autoclave.
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Heat the reaction mixture to 70-120 °C for 3 hours. The optimal temperature and ammonia concentration may require empirical optimization.
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After cooling to room temperature, carefully vent the autoclave.
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The reaction mixture is then concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
Causality of Experimental Choices:
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Excess Cycloheptanone: Using an excess of the ketone component drives the reaction towards the product, maximizing the yield.
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Ammonia as Nitrogen Source: Ammonia serves as the source of the nitrogen atom in the newly formed pyridine ring. The concentration can be adjusted to optimize the reaction rate and yield.
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Autoclave: The use of a sealed vessel is necessary to maintain the pressure generated by heating the volatile ammonia solution, ensuring it remains in the reaction mixture.
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Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
Physicochemical Properties and Characterization
Specific, experimentally determined physicochemical and spectroscopic data for 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine are not widely reported. However, based on its structure, the following properties and characterization data can be predicted.
Predicted Physicochemical Properties
| Property | Predicted Value/Observation |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Likely a yellow or off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton on the pyridine ring, and multiplets for the methylene protons of the cyclohepta ring.
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¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons of the pyridine ring, with the carbon bearing the nitro group being significantly downfield, and signals for the aliphatic carbons of the seven-membered ring.
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IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands corresponding to the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), as well as C-H and C=N stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.21).
Reactivity and Potential Applications
The chemical reactivity of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is primarily dictated by the electron-withdrawing nitro group and the fused pyridine ring system.
Key Reactions and Transformations
The nitro group activates the pyridine ring for nucleophilic aromatic substitution, providing a handle for further functionalization. Additionally, the nitro group itself can be reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization and coupling reactions, amide formation, and the synthesis of other heterocyclic systems.
DOT Diagram of Key Reactions:
Caption: Potential chemical transformations of the title compound.
Potential Applications in Drug Discovery
Nitropyridine derivatives are important intermediates in the synthesis of a wide range of pharmacologically active compounds.[4] The fused cyclohepta[b]pyridine scaffold is a desirable starting point for the development of novel therapeutics. The nitro group can be a key pharmacophore or a synthetic handle to introduce other functionalities to modulate the biological activity of the molecule. Potential therapeutic areas where this scaffold could be explored include oncology, infectious diseases, and neurodegenerative disorders.
Potential in Materials Science
The electronic properties of nitropyridine derivatives make them interesting candidates for applications in materials science. Their potential use in the development of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and as components in functional polymers warrants further investigation. The ability to tune the electronic properties through substitution on the pyridine ring makes this class of compounds particularly attractive for these applications.
Conclusion
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its synthesis via the efficient three-component ring transformation, its expected physicochemical properties, and its potential for further chemical modification and application. The insights provided herein are intended to serve as a valuable resource for researchers interested in exploring the chemistry and utility of this and related fused pyridine systems. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.
References
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Semantic Scholar. [Link]
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3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine CAS NO.123792-59-6. LookChem. [Link]
-
The Role of Nitropyridines in Pharmaceutical Development. Piramal Pharma Solutions. [Link]
Sources
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
